molecular formula C9H11BrFN B8333379 2-(2-Bromo-4-fluorophenyl)propan-2-amine

2-(2-Bromo-4-fluorophenyl)propan-2-amine

Cat. No.: B8333379
M. Wt: 232.09 g/mol
InChI Key: HZSYKKRMPCXOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-4-fluorophenyl)propan-2-amine is an organic compound that features both bromine and fluorine substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)propan-2-amine typically involves the bromination and fluorination of a phenyl ring followed by the introduction of an amine group. One common method involves the reaction of 2-bromo-4-fluoroacetophenone with methylamine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenylacetonitrile
  • 2-Bromo-4-fluoroacetophenone

Uniqueness

2-(2-Bromo-4-fluorophenyl)propan-2-amine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenyl)propan-2-amine

InChI

InChI=1S/C9H11BrFN/c1-9(2,12)7-4-3-6(11)5-8(7)10/h3-5H,12H2,1-2H3

InChI Key

HZSYKKRMPCXOLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)F)Br)N

Origin of Product

United States

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